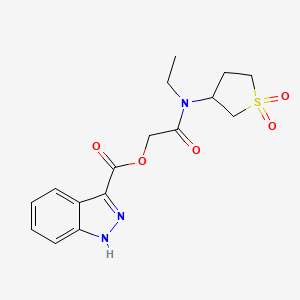

2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-623643 is a chemical compound with the molecular formula C₁₆H₁₉N₃O₅S. It is known for its role as a catalytic inhibitor of human DNA topoisomerase IIα, which is an enzyme critical for DNA replication and cell division .

Preparation Methods

The synthesis of WAY-623643 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with 5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde to form the core structure of WAY-623643.

Final modifications: The final step involves the esterification of the core structure with 2-oxoethyl acrylate to yield WAY-623643.

Chemical Reactions Analysis

WAY-623643 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: WAY-623643 can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-623643 has several scientific research applications, including:

Chemistry: It is used as a model compound to study catalytic inhibition and enzyme interactions.

Biology: Researchers use WAY-623643 to investigate the role of DNA topoisomerase IIα in cell division and DNA replication.

Medicine: The compound is explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit DNA topoisomerase IIα.

Mechanism of Action

WAY-623643 exerts its effects by inhibiting the activity of human DNA topoisomerase IIα. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, WAY-623643 disrupts the normal process of DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

WAY-623643 can be compared with other DNA topoisomerase inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit DNA topoisomerase IIα, WAY-623643 is unique due to its specific chemical structure and potentially different binding affinity and selectivity for the enzyme .

Similar compounds

Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

Doxorubicin: Another topoisomerase II inhibitor with broad applications in chemotherapy.

Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

WAY-623643’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.

Biological Activity

The compound 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate , also referred to by its CAS number 1235389-16-8, has garnered attention in recent research due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₅N₁O₅S

- Molecular Weight : 249.29 g/mol

- CAS Number : 1235389-16-8

The biological activity of this compound is primarily linked to its effects on cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against various cancer cell types. The following mechanisms have been identified:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. This is evidenced by increased rates of early and late apoptosis when treated with varying concentrations of the compound .

- Cell Cycle Arrest : It affects the cell cycle distribution, leading to an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that it may inhibit DNA synthesis and proliferation .

- Modulation of Apoptosis-related Proteins : The compound alters the expression levels of key proteins involved in apoptosis:

Antitumor Activity

A study focused on the synthesis and evaluation of indazole derivatives highlighted that compounds similar to This compound exhibited significant antitumor activity against K562 cells with an IC50 value indicating effective inhibition at low concentrations (5.15 µM) .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6o | K562 | 5.15 | Induces apoptosis; modulates Bcl-2/Bax ratio; affects cell cycle |

| Compound A | HeLa | 10.0 | Induces apoptosis; inhibits cell growth |

| Compound B | MCF7 | 7.5 | Cell cycle arrest; increases p53 expression |

Study on K562 Cells

In a detailed investigation, K562 cells treated with This compound showed a marked increase in apoptosis rates at concentrations of 10 µM (9.64%), 12 µM (16.59%), and 14 µM (37.72%) after 48 hours . The Western blot analysis confirmed that treatment resulted in decreased Bcl-2 levels while increasing Bax levels, further supporting the compound's role as a potential anticancer agent.

Properties

Molecular Formula |

C16H19N3O5S |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate |

InChI |

InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18) |

InChI Key |

NEQFWZCAWFWQDT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.